molecular formula C14H9ClN2S B14235603 N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine CAS No. 343928-51-8

N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine

Cat. No.: B14235603
CAS No.: 343928-51-8
M. Wt: 272.8 g/mol
InChI Key: BCPDJWYTUNXSKU-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a phenylmethanimine group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide
  • N-(6-Chloro-1,3-benzothiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine is unique due to its specific structural features, such as the presence of both a chloro group and a phenylmethanimine group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

343928-51-8

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-phenylmethanimine

InChI

InChI=1S/C14H9ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-9H

InChI Key

BCPDJWYTUNXSKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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